Pyrithioxin dihydrochloride

Beschreibung

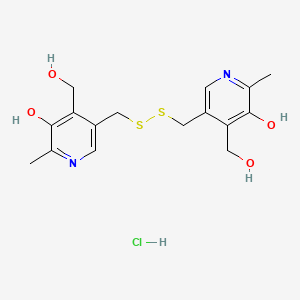

Pyrithioxin dihydrochloride (CAS: 10049-83-9), also known as Pyritinol dihydrochloride or Vitamin B6 disulfide dihydrochloride, is a neuroactive compound derived from pyridoxine (Vitamin B6). Its molecular formula is C₁₆H₂₂Cl₂N₂O₄S₂, with a molecular weight of 441.39 g/mol . Structurally, it features a disulfide bridge between two pyridoxine moieties, enhancing its stability and bioavailability .

Eigenschaften

IUPAC Name |

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZWYHGGJOWGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046550 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-83-9 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyritinol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrithioxin dihydrochloride is synthesized by combining two molecules of pyridoxine through a disulfide linkage. The reaction involves the oxidation of pyridoxine in the presence of a suitable oxidizing agent to form the disulfide bridge .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving pyridoxine in water, followed by the addition of an oxidizing agent to form the disulfide linkage. The resulting compound is then purified through crystallization and filtration processes .

Analyse Chemischer Reaktionen

Key Reaction Steps:

-

Thiol Group Formation :

Pyridoxine derivatives are modified to introduce thiol (-SH) groups at specific positions. -

Disulfide Bridge Formation :

Oxidation of thiol groups (e.g., using H₂O₂ or air) creates a covalent disulfide (-S-S- bond), linking two pyridoxine units . -

Salt Formation :

The resulting dimer reacts with hydrochloric acid to form the dihydrochloride salt .

Reaction Scheme:

| Reagent/Condition | Role | Reference |

|---|---|---|

| Pyridoxine hydrochloride | Starting material | |

| Activated manganese dioxide | Oxidizing agent for thiol coupling | |

| Hydrochloric acid (HCl) | Salt formation |

Stability and Decomposition

The compound’s disulfide bond and hydrochloride salt influence its stability:

Hydrolysis:

-

In aqueous solutions, the disulfide bridge may undergo reduction to thiols (-SH) under acidic or reductive conditions .

-

High humidity or elevated temperatures accelerate degradation .

Photodegradation:

-

Exposure to UV light can lead to cleavage of the disulfide bond, generating reactive sulfur species .

Metabolic Reactions

While primarily pharmacological, this compound undergoes metabolic transformations in vivo:

Reductive Metabolism:

-

Enzymatic reduction (e.g., glutathione) breaks the disulfide bond, releasing monomeric pyridoxine derivatives .

-

These metabolites participate in vitamin B₆-dependent pathways, such as amino acid and neurotransmitter synthesis .

| Metabolite | Biological Role | Reference |

|---|---|---|

| Pyridoxal 5'-phosphate | Coenzyme for amino acid metabolism | |

| 4-Pyridoxic acid | Inactive excretory product |

Analytical Characterization

Key techniques for reaction monitoring and structural validation:

Spectroscopic Data:

-

IR Spectrum : Peaks at 3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N), and 500 cm⁻¹ (S-S bond) .

-

NMR (¹H) : Signals at δ 2.5 ppm (methyl groups), δ 4.2 ppm (hydroxymethyl), and δ 8.1 ppm (pyridine protons) .

Chromatography:

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Clinical Applications in Cognitive Disorders

Pyrithioxin dihydrochloride has been studied for its potential benefits in cognitive disorders, especially in children with learning disabilities. A notable study conducted on 67 children aged 11 to 16 demonstrated the drug's effects on cognitive performance through a double-blind methodology. Although the study did not yield statistically significant improvements across all cognitive parameters, it suggested that pyrithioxin may exhibit varied effects among individuals, indicating a need for personalized approaches in treatment .

Mechanism of Action

While the exact mechanism remains unclear, pyrithioxin is believed to enhance cognitive functions by influencing neurotransmitter systems and metabolic pathways similar to vitamin B6. It is often referred to as a "psychoenergizer," utilized by psychiatrists and pediatricians for conditions including underachievement and developmental delays .

Neuroprotection

Research on Neuroprotective Effects

this compound has been investigated for its neuroprotective properties. A historic study from 1975 suggested its potential in protecting nerve cells during cerebral infarcts when combined with hyperventilation therapy. This area of research highlights pyrithioxin's role in mitigating neuronal damage and promoting recovery in various neurological conditions .

Analytical Standard

In scientific research, this compound serves as an important analytical standard due to its high purity and consistent properties. It is used as a reference point in experiments to ensure accuracy and reproducibility, particularly in studies involving metabolic processes and cellular functions.

Therapeutic Applications

Indications for Use

this compound has therapeutic indications that extend beyond cognitive disorders. It is used in the treatment of Alzheimer's disease, multi-infarct dementia, and rheumatoid arthritis. Its role in improving memory and cognitive function makes it a valuable option for patients suffering from these conditions .

Safety and Efficacy

The safety profile of pyrithioxin has been assessed, confirming its general safety when used under recommended conditions. However, further research is necessary to fully understand its long-term effects and efficacy across different populations .

Research Findings

| Study/Source | Focus Area | Findings |

|---|---|---|

| European Neurology (1975) | Neuroprotection | Suggested potential benefits in cerebral infarcts with hyperventilation |

| Nature (1980) | Cognitive Function | No significant overall improvements; variable effects noted among subjects |

| ResearchGate Review (2019) | Cognitive Disorders | Indicated effectiveness in improving cognition in adults with dementia |

Wirkmechanismus

Pyrithioxin dihydrochloride exerts its effects by crossing the blood-brain barrier and regulating the signaling pathways of various neurotransmitters, including acetylcholine, gamma-aminobutyric acid, and N-methyl-D-aspartate . It also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cerebral blood flow .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Vitamin B6 Derivatives

Key Differences :

- Pyrithioxin’s disulfide structure provides unique neuroactive properties, unlike Pyridoxamine’s role in amino acid metabolism or Pyridoxal’s enzymatic functions .

- Pyrithioxin’s cholestatic hepatitis risk distinguishes it from other Vitamin B6 derivatives, which generally exhibit lower toxicity .

Other Dihydrochloride Salts

Functional Contrasts :

- Pyrithioxin vs. Putrescine Dihydrochloride : While both are dihydrochloride salts, Putrescine is a biogenic amine with roles in cell proliferation, contrasting with Pyrithioxin’s neurological effects .

- Pyrithioxin vs. Trientine Dihydrochloride : Trientine chelates metals, whereas Pyrithioxin modulates cerebral metabolism .

This compound

- Efficacy : Demonstrates significant improvement in cerebral glucose uptake (20–30% increase in animal models) and reduces arterial plaque formation in atherosclerosis studies .

- Risks : Induces cholestatic hepatitis in 5–10% of preclinical cases, necessitating strict safety monitoring .

Comparators

- Trientine Dihydrochloride : Reduces urinary copper excretion by 60–70% in Wilson’s disease patients, with gastrointestinal side effects (e.g., nausea) in 15–20% of cases .

Biologische Aktivität

Pyrithioxin dihydrochloride, also known as pyritinol, is a semi-synthetic analog of vitamin B6 (pyridoxine) that has been extensively studied for its biological activities, particularly in cognitive enhancement and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound (chemical formula: C₁₆H₂₀N₂O₄S₂·2HCl) is characterized by its unique disulfide bridge that enhances its solubility and bioavailability compared to natural vitamin B6. Its mechanism of action primarily involves the modulation of neurotransmitter synthesis and function, particularly in enhancing cholinergic activity in the brain, which is crucial for cognitive processes such as memory and learning .

Clinical Applications

Cognitive Disorders : Pyrithioxin has been indicated for use in various cognitive disorders, including dementia, depression, schizophrenia, and learning disabilities. Clinical trials have demonstrated its efficacy in improving cognitive functions among children with learning disabilities. For instance, a study involving 67 children showed no significant average performance improvement across 22 cognitive parameters; however, increased variance in gainscores suggested potential benefits for specific subgroups .

Weight Management : Recent studies have explored the effects of pyridoxine hydrochloride (a related compound) on obesity-related parameters. In a randomized controlled trial with overweight women, supplementation resulted in significant reductions in body mass index (BMI), fat mass, and waist circumference compared to placebo groups .

Cognitive Function Studies

A notable study assessed the impact of pyrithioxin on cognitive functions in children with learning disabilities. The study employed a double-blind design where participants received either 300 mg/day of pyrithioxin or a placebo for six months. The results indicated variability in treatment effects among individuals but did not show consistent improvements across the tested parameters .

| Parameter | Pyrithioxin Group | Placebo Group | p-value |

|---|---|---|---|

| Average Cognitive Score Improvement | No significant change | No significant change | N/A |

| Variance in Gainscores | Higher variance observed | Lower variance | p < 0.05 |

Weight Loss Studies

In another study focusing on metabolic health, pyridoxine hydrochloride supplementation led to statistically significant improvements in various obesity-related metrics over an eight-week period:

| Variable | Pyridoxine Group (n=20) | Placebo Group (n=20) | p-value |

|---|---|---|---|

| Weight (kg) Week 0 | 75.95 ± 11.64 | 77.22 ± 8.00 | 0.37 |

| Weight (kg) Week 8 | 74.88 ± 11.41 | 77.55 ± 8.13 | 0.33 |

| BMI Week 0 (kg/m²) | 30.04 ± 4.52 | 30.20 ± 3.20 | 0.42 |

| BMI Week 8 (kg/m²) | 29.61 ± 4.43 | 34.63 ± 13.57 | 0.09 |

The results highlighted the compound's potential role in weight management through metabolic regulation .

Mechanistic Insights

This compound has been shown to influence several biological pathways:

- Neuronal Signaling : Enhances neurotransmitter release and receptor sensitivity.

- Metabolic Enzymes : Modulates enzymes involved in glucose metabolism and lipid profiles.

- Cell Cycle Regulation : Exhibits properties that may influence cell proliferation and apoptosis pathways.

Q & A

Q. Table 1: Key Neuropharmacological Parameters

| Parameter | Method/Tool | Reference Model |

|---|---|---|

| Glucose metabolism | Radiolabeled glucose assay | SH-SY5Y cells |

| Anti-nociception | Von Frey filament test | Rat CCI model |

| Amino acid levels | LC-MS metabolomics | Murine brain tissue |

What standardized experimental models are recommended for studying this compound’s effects on atherosclerosis?

This compound is used in atherosclerosis research due to its metabolic modulation . Recommended models include:

- ApoE⁻/⁻ mice : High-fat diet-induced atherosclerosis with plaque analysis via histopathology (Oil Red O staining).

- In vitro endothelial dysfunction : Expose human aortic endothelial cells (HAECs) to oxidized LDL and measure nitric oxide (NO) production via Griess assay.

- Biomarker tracking : Monitor serum LDL/HDL ratios and inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

Advanced Research Questions

How can researchers reconcile contradictory data on this compound’s neuroprotective effects versus its hepatotoxicity?

While this compound enhances neuroprotection, it induces severe cholestatic hepatitis at higher doses . Methodological considerations:

- Dose-response studies : Establish therapeutic windows in rodent models (e.g., 50–200 mg/kg for neuroprotection vs. hepatotoxic thresholds >500 mg/kg).

- Concurrent monitoring : In neuroprotection studies, include liver function panels (ALT/AST levels) and bile acid quantification via HPLC.

- Mechanistic overlap : Investigate shared pathways (e.g., oxidative stress via glutathione depletion) using transcriptomics (RNA-seq) in brain and liver tissues.

Q. Table 2: Toxicity vs. Efficacy Parameters

| Parameter | Neuroprotection (Effective Dose) | Hepatotoxicity (Toxic Dose) |

|---|---|---|

| Dose range (rat) | 50–200 mg/kg | >500 mg/kg |

| Key biomarker | Cerebral glucose uptake | Serum ALT/AST elevation |

| Model system | SH-SY5Y cells | Primary hepatocytes |

What experimental strategies are critical for studying this compound’s role in porcine reproductive and respiratory syndrome (PRRS) models?

Evidence links this compound to PRRS research, a major swine disease . Key strategies:

- Viral challenge models : Infect swine with PRRSV strain JA142 and administer this compound (10–50 mg/kg) to assess viral load reduction via qRT-PCR.

- Immune profiling : Measure IFN-γ and IL-10 levels in bronchoalveolar lavage fluid (BALF) to evaluate immunomodulatory effects.

- Histopathological correlation : Compare lung lesion scores (e.g., alveolar septal thickening) between treated and control groups.

How can researchers optimize stability and solubility for in vivo administration of this compound?

The compound’s physicochemical properties (e.g., solubility: ~100 mg/mL in water; molecular weight: 441.39 g/mol) impact formulation . Recommendations:

- Vehicle selection : Use phosphate-buffered saline (PBS) for aqueous solubility; for oral dosing, consider PEG-400 as a co-solvent.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity analysis.

- Bioavailability enhancement : Nanoemulsion or liposomal encapsulation to improve blood-brain barrier penetration.

Methodological Guidance for Contradictory Data Analysis

- Meta-analysis : Aggregate data from neuroprotection and hepatotoxicity studies to identify dose-dependent trends.

- Pathway enrichment analysis : Use tools like STRING or KEGG to map overlapping metabolic pathways in brain and liver tissues.

- In silico modeling : Predict hepatotoxicity risk via QSAR models (e.g., ProTox-II) and cross-validate with experimental LD50 data (rat oral LD50: 6,000 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.